molecular formula C5H10ClNO2 B1418073 Pyrrolidine-3-carboxylic acid hydrochloride CAS No. 953079-94-2

Pyrrolidine-3-carboxylic acid hydrochloride

Cat. No.: B1418073
CAS No.: 953079-94-2
M. Wt: 151.59 g/mol
InChI Key: OYCLYMMIZJWYJG-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carboxylic acid hydrochloride is a valuable chemical scaffold in medicinal chemistry and neuroscience research. This compound serves as a key synthetic intermediate for developing novel therapeutics, particularly for central nervous system (CNS) disorders. Researchers utilize this privileged structure in the design and synthesis of potent inhibitors for clinically significant enzymes, such as BACE-1 (β-site amyloid precursor protein cleaving enzyme 1), an important target in Alzheimer's disease research . The scaffold is also featured in the development of endothelin receptor antagonists, which are investigated for cardiovascular and neurological conditions . Furthermore, derivatives of this pyrrolidine core are explored for their potential as enzyme inhibitors, glutaminyl-peptide cyclotransferase-like (QPCTL) inhibitors, and for their neuroprotective effects, making it a versatile building block in fragment-based drug discovery campaigns . Its utility extends to the synthesis of complex, stereochemically dense compounds via advanced synthetic methodologies like directed C(sp3)–H activation, enabling efficient fragment elaboration for probing new biological targets .

Properties

IUPAC Name

pyrrolidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c7-5(8)4-1-2-6-3-4;/h4,6H,1-3H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLYMMIZJWYJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661338
Record name Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953079-94-2
Record name Pyrrolidine-3-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyrrolidine-3-carboxylic acid hydrochloride
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Biological Activity

Pyrrolidine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered considerable attention in the fields of medicinal chemistry and pharmaceutical development. This article explores its biological activity, applications, and research findings, providing a comprehensive overview supported by data tables and case studies.

This compound is characterized by its molecular formula C5H9NO2HClC_5H_9NO_2\cdot HCl and a molecular weight of 115.13 g/mol. It exists as a hydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for biological assays and pharmaceutical formulations.

Applications in Research

This compound serves multiple roles in scientific research:

  • Pharmaceutical Development : It is utilized as an intermediate in synthesizing drugs aimed at treating neurological disorders, including anxiety and depression. Its structural properties allow for modifications that can enhance therapeutic efficacy while minimizing side effects .
  • Biochemical Studies : this compound is employed in studies investigating the interactions between small molecules and biological systems, aiding in understanding drug mechanisms and efficacy .
  • Analytical Chemistry : The compound is used in analytical methods to quantify drug levels in biological samples, facilitating pharmacokinetic studies .

This compound exhibits various biological activities attributed to its ability to interact with specific receptors and enzymes:

  • Neurotransmitter Modulation : Research indicates that pyrrolidine derivatives can modulate neurotransmitter systems, which is crucial for developing treatments for central nervous system disorders .
  • Antiviral Properties : Some derivatives of pyrrolidine-3-carboxylic acid have shown promising antiviral activity. For instance, certain compounds have been identified as inhibitors of neuraminidase, an enzyme critical for viral replication .
  • Antimicrobial Activity : Studies have demonstrated that pyrrolidine derivatives possess antimicrobial properties against various pathogens, including strains of Mycobacterium tuberculosis .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/PathogenReference
Pyrrolidine Derivative AAntiviralNeuraminidase (Influenza)
Pyrrolidine Derivative BAntimicrobialMycobacterium tuberculosis
Pyrrolidine Derivative CNeurotransmitter ModulationCNS Disorders

Detailed Findings

  • Antiviral Activity : A study published in 2001 highlighted the effectiveness of pyrrolidine analogs as neuraminidase inhibitors. These compounds induced conformational changes in the enzyme, thereby inhibiting viral replication significantly .
  • Antimicrobial Efficacy : High-throughput screening identified pyrrolidine carboxamides as potent inhibitors of InhA, a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Optimization of these compounds led to a more than 160-fold increase in potency compared to initial candidates .
  • Neuropharmacological Effects : Research has shown that certain pyrrolidine derivatives can enhance neurotransmitter release, suggesting potential applications in treating mood disorders and cognitive impairments .

Scientific Research Applications

Pharmaceutical Development

Pyrrolidine-3-carboxylic acid hydrochloride is primarily explored for its potential therapeutic effects. It has been investigated as a lead compound in drug discovery, particularly for:

  • Neurological Disorders : The compound exhibits unique mechanisms of action that may offer advantages over traditional therapies for conditions like depression and anxiety .
  • Antiviral Activity : Studies have identified pyrrolidine derivatives as inhibitors of influenza virus neuraminidase, highlighting their potential in antiviral drug development .
  • Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation, particularly against non-small cell lung cancer .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference material. Its applications include:

  • Chromatography : It aids in the accurate quantification of similar compounds in complex mixtures, ensuring reliable analytical results .
  • Quality Control : Used in the pharmaceutical industry for the quality assessment of drug formulations.

Material Science

The compound is also being researched for its role in material science:

  • Polymer Synthesis : this compound contributes to the development of novel polymers with enhanced properties such as flexibility and strength .
  • Nanotechnology : Its derivatives are being explored for applications in nanomaterials, which can lead to advancements in electronics and materials engineering.

Biochemistry

In biochemistry, this compound is utilized to study metabolic pathways and enzyme interactions:

  • Enzyme Inhibition Studies : It has been used to investigate enzyme inhibition mechanisms, providing insights into potential drug targets .
  • Metabolic Research : Researchers are examining its role in various metabolic processes, which could lead to the development of new therapeutic strategies.

Agrochemicals

Research into this compound has extended into agrochemicals:

  • Pesticide Development : The compound is being investigated for its potential use in environmentally friendly pesticides, promoting sustainable agricultural practices .

Data Table: Summary of Applications

Application AreaSpecific Uses
Pharmaceutical DevelopmentNeurological disorder treatment, antiviral agents, anticancer drugs
Analytical ChemistryStandard reference material in chromatography
Material SciencePolymer synthesis, nanotechnology applications
BiochemistryEnzyme inhibition studies, metabolic pathway research
AgrochemicalsDevelopment of environmentally friendly pesticides

Case Study 1: Anticancer Activity

A study published in MDPI highlighted the anticancer activity of pyrrolidine derivatives against A549 human pulmonary cancer cells. The results indicated that certain modifications to the pyrrolidine structure significantly enhanced cytotoxicity compared to standard chemotherapeutics like cisplatin .

Case Study 2: Antiviral Properties

Research conducted on pyrrolidine derivatives demonstrated their effectiveness as neuraminidase inhibitors against influenza viruses. This study emphasizes the importance of structural modifications in enhancing antiviral efficacy .

Case Study 3: Polymer Development

Investigations into the use of pyrrolidine derivatives for polymer synthesis revealed improved mechanical properties and thermal stability. These findings suggest potential applications in creating advanced materials for industrial uses .

Comparison with Similar Compounds

Structural and Functional Analogues

5-Aralkyl Pyrrolidine-3-Carboxylic Acid Hydrochlorides

These derivatives feature benzyl or alkoxybenzyl substituents at the 5-position of the pyrrolidine ring. For example:

  • 1-H-4-Hydroxy-5-(4-Methoxybenzyl)-pyrrolidine-3-carboxylic Acid Hydrochloride (4b): Molecular Formula: C₁₅H₂₀ClNO₃ Key Feature: 4-Methoxybenzyl group enhances electron density and aromatic interactions. Biological Activity: Exhibits 100% protection against pentylenetetrazole-induced seizures at 0.0087 mmol/kg in mice, outperforming gabapentin .
(3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-Carboxylic Acid Hydrochloride
  • Application: Investigated for receptor-targeted therapies due to halogen bonding capabilities .
Methyl Pyrrolidine-3-Carboxylate Hydrochloride
  • Molecular Formula: C₆H₁₂ClNO₂ Key Feature: Methyl ester acts as a prodrug, hydrolyzing in vivo to the active carboxylic acid form. Advantage: Improved metabolic stability and bioavailability compared to the free acid .
trans-4-(2-Chlorophenyl)this compound
  • Molecular Formula: C₁₁H₁₃Cl₂NO₂ Key Feature: Chlorophenyl substituent enhances steric and electronic interactions with hydrophobic binding pockets. Research Focus: Explored for anticonvulsant and antimicrobial applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Biological Activity Solubility (Water)
This compound C₅H₁₀ClNO₂ 151.59 None Baseline activity (structural reference) High
5-(4-Methoxybenzyl) derivative (4b) C₁₅H₂₀ClNO₃ 305.78 4-Methoxybenzyl 100% anticonvulsant protection at 0.0087 mmol/kg Moderate
4-(2,5-Dichlorophenyl) derivative C₁₁H₁₂Cl₃NO₂ 296.58 2,5-Dichlorophenyl Enhanced receptor binding (theoretical) Low to moderate
Methyl ester hydrochloride C₆H₁₂ClNO₂ 165.62 Methyl ester Prodrug potential Moderate
trans-4-(2-Chlorophenyl) derivative C₁₁H₁₃Cl₂NO₂ 262.14 2-Chlorophenyl Anticonvulsant/antimicrobial candidate Moderate

Research Findings and Trends

  • Substituent Impact :
    • Electron-donating groups (e.g., methoxy in 4b) enhance anticonvulsant efficacy, while halogens (Cl, F) improve lipophilicity and target binding .
    • Hydrochloride Salt : Universally improves solubility across derivatives, critical for in vivo bioavailability .
  • Stereochemistry :
    • Enantiomers (e.g., (R)- and (S)-forms) show divergent biological activities, emphasizing the need for chiral synthesis .
  • Applications: Anticonvulsant derivatives (e.g., 4b, 9e) outperform gabapentin in rodent models . Naphthoquinone-containing derivatives exhibit antifungal activity against Candida tenuis and Aspergillus niger .

Preparation Methods

Direct Cyclization of Amino Acids and Derivatives

One classical approach involves cyclization of amino acids or their derivatives. For example, starting from N-protected amino acids, cyclization can be achieved via intramolecular reactions under suitable conditions:

  • Procedure:

    • Activation of the carboxylic acid group using reagents like thionyl chloride or oxalyl chloride to form acyl chlorides.
    • Nucleophilic attack by the amino group to form the pyrrolidine ring.
    • Subsequent hydrolysis yields the free acid, which is then converted into the hydrochloride salt.
  • Example:

    • N-alkylated amino acids are cyclized under reflux in a suitable solvent (e.g., ethanol or acetic acid), followed by acidification to obtain the free acid.
    • The free acid is then reacted with hydrogen chloride gas or hydrochloric acid solution to form the hydrochloride salt.

Hydrogenation of Unsaturated Precursors

A more advanced method involves enantioselective hydrogenation of precursor compounds such as unsaturated pyrrolidine derivatives:

  • Key Steps:

    • Synthesis of unsaturated pyrrolidine intermediates via cyclization or addition reactions.
    • Enantioselective hydrogenation using chiral catalysts, such as ruthenium complexes with chiral diphosphine ligands, under moderate hydrogen pressure (20-60 bar) and temperature (20-60°C).
    • The hydrogenation yields enantiomerically enriched pyrrolidine-3-carboxylic acids, which are then converted into hydrochloride salts.
  • Research Findings:

    • A patent describes an enantioselective hydrogenation process that achieves high yields and enantiomeric purity (>99%) under mild conditions, with the catalyst being a ruthenium complex with a chiral diphosphine ligand, in methanol solvent at 35°C and 40 bar hydrogen pressure.

Carboxylation of Pyrrolidine Derivatives

Another route involves the carboxylation of pyrrolidine derivatives:

  • Method:

    • Starting from pyrrolidine, a directed lithiation or metalation at the 3-position is performed using n-butyllithium or similar reagents.
    • The lithiated intermediate reacts with carbon dioxide (CO₂) to introduce the carboxyl group.
    • Acid work-up yields the pyrrolidine-3-carboxylic acid, which is then converted to the hydrochloride salt.
  • Advantages:

    • This method allows for regioselective carboxylation and is adaptable for various substituted pyrrolidines.

Preparation via Multi-Step Organic Synthesis

A comprehensive synthetic route involves multiple steps, including:

  • Step 1: Synthesis of N-alkylated pyrrolidines via alkylation or acylation.
  • Step 2: Oxidation or functionalization at the 3-position to introduce the carboxylic acid group, often via oxidation of alcohol intermediates or via carboxylation.
  • Step 3: Acidification and salt formation with HCl to produce the hydrochloride salt.

Example:

  • Starting from N-benzylpyrrolidine, oxidation at the 3-position followed by acidification yields the target compound.

Industrial-Scale Synthesis and Optimization

Recent patents highlight scalable processes involving:

  • Enantioselective hydrogenation of suitable precursors, often using chiral ruthenium catalysts, under controlled temperature and pressure, in alcohol solvents like methanol or ethanol.
  • Purification by setting the reaction mixture to alkaline, extraction with organic solvents, and precipitation at the isoelectric point, ensuring high enantiomeric purity.

Data Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield & Purity Remarks
Cyclization of amino acids N-protected amino acids Thionyl chloride, HCl Reflux, acid hydrolysis Moderate to high Suitable for large-scale synthesis
Enantioselective hydrogenation Unsaturated pyrrolidine derivatives Ruthenium catalyst, chiral diphosphine 20-60°C, 20-60 bar H₂, methanol >99% ee, high yield Most efficient for enantiopure products
Carboxylation of pyrrolidine Pyrrolidine n-BuLi, CO₂ -78°C to room temp Good regioselectivity Useful for substituted derivatives
Multi-step organic synthesis Various pyrrolidine derivatives Oxidants, acids Multiple steps, controlled Variable Industrial applicability

Final Notes:

The most advanced and scalable preparation method for Pyrrolidine-3-carboxylic acid hydrochloride involves enantioselective catalytic hydrogenation of suitable precursors, leveraging chiral ruthenium complexes under moderate conditions. This approach provides high enantiomeric purity, yields, and scalability, making it the preferred route for pharmaceutical and industrial applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing pyrrolidine-3-carboxylic acid hydrochloride with high enantiomeric purity?

  • Methodology :

  • Step 1 : Start with a tert-butyl-protected pyrrolidine derivative (e.g., tert-butyl 3-oxopyrrolidine-1-carboxylate) to avoid side reactions during functionalization .
  • Step 2 : Perform stereoselective reduction of the ketone group using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve desired (R)- or (S)-configurations .
  • Step 3 : Hydrolyze the ester under acidic conditions (HCl/EtOH) to yield the carboxylic acid hydrochloride salt .
  • Purity Control : Use HPLC (≥95% purity) and chiral column chromatography to confirm enantiomeric excess .

Q. How should researchers characterize this compound for structural confirmation?

  • Analytical Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR to verify backbone structure and stereochemistry (e.g., δ 3.2–3.8 ppm for pyrrolidine protons) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (theoretical: 151.59 g/mol for C5_5H10_{10}ClNO2_2) .
  • Melting Point : Compare observed values (e.g., 210–215°C decomp.) with literature data to assess crystallinity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for pyrrolidine-3-carboxylic acid derivatives?

  • Case Study : Discrepancies in tumor suppression efficacy between enantiomers:

  • Hypothesis : (R)-enantiomers may exhibit stronger binding to kinase targets due to spatial alignment of the carboxylic acid group .
  • Resolution :
  • Compare IC50_{50} values of (R)- and (S)-forms in kinase inhibition assays.
  • Validate via X-ray crystallography of enzyme-ligand complexes .
  • Data Adjustment : Account for batch-specific impurities (e.g., residual solvents) using LC-MS .

Q. How can researchers design SAR studies to optimize pyrrolidine-3-carboxylic acid derivatives for enzyme inhibition?

  • Framework :

  • Core Modifications : Introduce substituents at the pyrrolidine nitrogen (e.g., methyl, benzyl) to alter steric hindrance .
  • Carboxylic Acid Bioisosteres : Replace –COOH with tetrazoles or sulfonamides to enhance metabolic stability .
  • In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities toward target enzymes (e.g., prolyl oligopeptidase) .
    • Validation : Test top candidates in cell-based assays (e.g., apoptosis induction in cancer lines) .

Q. What experimental controls are critical when studying the role of this compound in peptide synthesis?

  • Key Controls :

  • Enantiomer Purity : Use chiral HPLC to exclude racemization during coupling reactions .
  • Protecting Groups : Compare Boc- vs. Fmoc-protected derivatives to minimize side-chain reactivity .
  • Solvent Effects : Test solubility in DMF vs. DMSO to avoid aggregation during solid-phase synthesis .
    • Troubleshooting : If yields drop below 70%, check for HCl-mediated decomposition via TLC or 1H^1H NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Pyrrolidine-3-carboxylic acid hydrochloride
Reactant of Route 2
Pyrrolidine-3-carboxylic acid hydrochloride

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